molecular formula C6H6O4 B8269738 1,2,3,4-Benzenetetrol CAS No. 642-96-6

1,2,3,4-Benzenetetrol

Cat. No. B8269738
Key on ui cas rn: 642-96-6
M. Wt: 142.11 g/mol
InChI Key: VERMEZLHWFHDLK-UHFFFAOYSA-N
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Patent
US06750049B1

Procedure details

A solution consisting of 0.4 g of NaOH (10 mmol) dissolved in 10 mL H2O was freeze-thaw degassed three times under Ar. This solution was then added via cannula under Ar to a 250 mL Parr bottle containing 1,2,3,4-tetrahydroxybenzene (1.42 g, 10 mmol) and 5% Rh/Al2O3 (0.25 g), which had been flushed with Ar and then sealed with a septum. The resulting red/brown solution was hydrogenated under 50 psi. H2 using a Parr Hydrogenator. After 12 h, the solution was filtered through Celite® and the catalyst rinsed with 10 mL H2O. The resulting dark brown solution was adjusted to pH=6.0 with 10% HCl and then concentrated to a brown oil. The oil was dissolved in 50 mL 0.5 M H2SO4 that had been degassed by aeration with Ar for 20 minutes. The solution was heated to reflux under Ar for 12 h, cooled to room temperature, and then extracted with Et2O (4×50 mL). The combined organic layers were dried over MgSO4, filtered and concentrated to a brown oil. Kugel-Rohr distillation of the oil under vacuum (1 mm Hg) at 90° C. afforded 0.56 g pyrogallol (4.44 mmol, 44% yield) as a white, crystalline solid.
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[CH:9]=[CH:8][C:7](O)=[C:6]([OH:11])[C:5]=1[OH:12]>O.[Rh]>[C:4]1([CH:9]=[CH:8][CH:7]=[C:6]([OH:11])[C:5]=1[OH:12])[OH:3] |f:0.1|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.42 g
Type
reactant
Smiles
OC1=C(C(=C(C=C1)O)O)O
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Rh]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was freeze-thaw degassed three times under Ar
ADDITION
Type
ADDITION
Details
This solution was then added via cannula under Ar to a 250 mL Parr bottle
CUSTOM
Type
CUSTOM
Details
had been flushed with Ar
CUSTOM
Type
CUSTOM
Details
sealed with a septum
FILTRATION
Type
FILTRATION
Details
the solution was filtered through Celite®
WASH
Type
WASH
Details
the catalyst rinsed with 10 mL H2O
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 50 mL 0.5 M H2SO4 that
CUSTOM
Type
CUSTOM
Details
had been degassed by aeration with Ar for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under Ar for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil
DISTILLATION
Type
DISTILLATION
Details
Kugel-Rohr distillation of the oil under vacuum (1 mm Hg) at 90° C.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(O)=C(O)C(O)=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.44 mmol
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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